molecular formula C15H25N3O3S B2729189 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1210660-67-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2729189
CAS No.: 1210660-67-5
M. Wt: 327.44
InChI Key: UKYJZICCCHOLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and an ethylsulfonamide side chain. This structure confers affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, making it a critical component of radioligands like 18F-FCWAY, which is used in positron emission tomography (PET) imaging to quantify 5-HT1A receptor density in the brain . However, its utility is challenged by metabolic defluorination in vivo, leading to bone uptake of radioactivity (as 18F-fluoride) and compromising imaging accuracy due to spillover effects .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYJZICCCHOLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting 1,2-diamine derivatives with sulfonium salts or through the cyclization of appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be introduced by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Serotonin Receptor Modulation

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide has been studied extensively for its role as a selective antagonist of the 5-HT_1A serotonin receptor. Research indicates that it can effectively modulate serotonin signaling pathways, which are crucial in various neurological conditions such as depression and anxiety disorders.

In a study examining its effects on the dorsal raphe nucleus and hippocampal regions, the compound demonstrated significant antagonistic properties against serotonin-induced firing rate changes, indicating its potential utility in treating mood disorders .

Positron Emission Tomography (PET) Imaging

The compound has also been explored for its application in PET imaging to visualize serotonin receptor densities in vivo. A derivative of this compound, labeled with fluorine-18 ([^18F]MeFWAY), was developed as a radioligand for PET studies. This derivative exhibited high binding affinity to the 5-HT_1A receptors in various brain regions, making it a valuable tool for assessing receptor distribution and density in clinical settings .

Case Study 1: In Vivo Imaging Studies

In a controlled study using rats, [^18F]MeFWAY was injected intravenously to assess its biodistribution and receptor binding capabilities. The results showed peak accumulation in the hippocampus and cortex within minutes post-injection, with significant retention indicating effective binding to serotonin receptors. The study concluded that this compound could serve as a reliable tracer for mapping serotonin receptor activity in the brain .

Case Study 2: Antidepressant Effects

Another investigation focused on the antidepressant-like effects of this compound in animal models. The compound was administered in various dosages, revealing dose-dependent reductions in depressive behaviors as measured by established behavioral assays (e.g., forced swim test). These findings suggest that this compound may have therapeutic potential for treating depression .

Comparative Analysis with Related Compounds

To provide a clearer understanding of this compound's efficacy, a comparison with similar compounds is beneficial:

Compound NameTarget ReceptorBinding Affinity (IC50)Application Area
This compound5-HT_1A0.95 nMNeurological Disorders
[^18F]MeFWAY5-HT_1ANot specifiedPET Imaging
WAY 1006355-HT_1A23 nMResearch on Anxiety

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonamide substituents are widely explored in neuropharmacology for their receptor-binding properties. Below is a detailed comparison of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide with structurally related compounds, focusing on pharmacological profiles, metabolic stability, and applications.

Structural and Functional Analogues

Compound Name Key Structural Features Target Receptor Primary Application Metabolic Stability Issues
This compound 2-Methoxyphenyl-piperazine, ethylsulfonamide 5-HT1A PET imaging (e.g., 18F-FCWAY) Defluorination leading to bone uptake
N-(2-{4-[(4-Phenyl-1-piperazinyl)sulfonyl]phenoxy}ethyl)methanesulfonamide Phenyl-piperazinyl sulfonyl, methanesulfonamide Not explicitly reported Potential CNS drug candidate (structural inference) Limited data; sulfonyl group may enhance stability

Key Differences and Implications

Substituent Effects on Receptor Specificity The 2-methoxyphenyl group in this compound enhances 5-HT1A receptor selectivity, as demonstrated by PET imaging studies .

Metabolic Stability

  • The ethanesulfonamide group in the target compound contributes to metabolic vulnerability, particularly defluorination catalyzed by CYP450 enzymes (e.g., CYP2EI). Co-administration of miconazole (a CYP inhibitor) significantly reduces defluorination, improving brain-specific uptake .
  • The methanesulfonamide and sulfonyl groups in the analogue (CAS 696631-49-9) may confer greater metabolic stability due to reduced susceptibility to enzymatic cleavage, though empirical studies are needed .

Applications

  • The target compound’s primary application is in neuroimaging, where its high 5-HT1A affinity enables quantification of receptor densities in psychiatric disorders (e.g., depression, anxiety) .
  • Structural analogues like CAS 696631-49-9 are hypothesized to have broader CNS applications (e.g., antipsychotics or anxiolytics) but lack direct evidence in peer-reviewed studies .

Research Findings

  • Target Compound : In rat models, pretreatment with miconazole increased brain radioactivity uptake by 100% and improved the hippocampus-to-cerebellum ratio (14:1 vs. baseline), validating its utility in optimized PET protocols .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide, also known by its CAS number 1210660-67-5, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₂₅N₃O₅S₂
Molecular Weight 391.5 g/mol
CAS Number 1210660-67-5

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. It is hypothesized to primarily target serotonin receptors, particularly the 5-HT1A subtype. Studies suggest that this compound may act as an antagonist at these receptors, influencing neurotransmitter release and neuronal excitability.

Proposed Mechanisms:

  • Receptor Antagonism : The compound may inhibit serotonin-mediated signaling pathways, which could have implications for mood regulation and anxiety disorders.
  • Hydrophobic Interactions : The presence of the piperazine and methoxyphenyl groups allows for significant hydrophobic interactions with lipid membranes and proteins, facilitating its bioactivity.

Antidepressant Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can enhance serotonergic neurotransmission, which is crucial in the treatment of depression.

Neuropharmacological Studies

In vitro studies have demonstrated that the compound can modulate neuronal firing rates in specific brain regions. For example, it has been observed to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when administered at concentrations around 10 nM .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Serotonin Receptor Interaction :
    • A study highlighted that this compound significantly antagonized 5-HT1A receptor-mediated responses, indicating its potential role in managing anxiety and depressive disorders .
  • Neuroprotective Properties :
    • Research suggests that similar piperazine derivatives may exhibit neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Anticancer Potential :
    • Preliminary investigations have indicated that compounds in this class may possess anticancer properties, potentially through modulation of apoptotic pathways in cancer cells.

Summary of Biological Activities

Activity TypeDescriptionReferences
Antidepressant Effects Modulates serotonergic activity
Neuropharmacological Increases neuronal firing rates
Neuroprotective Potential protective effects against oxidative stress
Anticancer Potential May induce apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution, starting with 1-(2-methoxyphenyl)piperazine and reacting it with ethylenediamine derivatives, followed by sulfonylation using ethanesulfonyl chloride. Multi-step reactions often require anhydrous conditions (e.g., Schlenk techniques) and purification via column chromatography .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Purity is assessed using HPLC (>95% purity thresholds) .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Target Identification : Piperazine derivatives often target adrenergic or serotonergic receptors. For this compound, competitive radioligand binding assays (e.g., using [³H]-prazosin for α1-adrenoceptors) determine affinity. BMY7378, a structural analog, is a known α1D-adrenoceptor antagonist, suggesting similar targets .
  • Selectivity Profiling : Cross-screening against receptor panels (e.g., dopamine D2/D3, serotonin 5-HT1A) using transfected cell lines identifies off-target interactions .

Q. How does the crystal structure inform its pharmacological activity?

  • Structural Insights : X-ray crystallography reveals a chair conformation of the piperazine ring and key dihedral angles (e.g., 65.5° between pyridine and phenyl rings), which influence receptor docking. Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the bioactive conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Meta-analyses using standardized protocols (e.g., uniform radioligand concentrations, GTPγS binding for functional activity) reconcile data. Computational docking (e.g., AutoDock Vina) models interactions with receptor subtypes (e.g., α1A vs. α1D) to explain selectivity .

Q. What strategies optimize multi-step synthesis yields and purity?

  • Optimization : Reaction conditions (temperature, solvent polarity) are tailored for each step. For example, sulfonylation proceeds optimally in dichloromethane at 0–5°C. Purification employs gradient elution in reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to isolate intermediates .

Q. How do structural modifications impact activity in structure-activity relationship (SAR) studies?

  • SAR Approaches : Systematic substitutions (e.g., replacing 2-methoxyphenyl with 2-chlorophenyl) are synthesized and tested. Bioactivity data (IC50 values from cAMP assays) are analyzed via QSAR models (e.g., CoMFA) to identify critical pharmacophores .

Q. What advanced techniques assess pharmacokinetic properties like blood-brain barrier (BBB) penetration?

  • In Silico Prediction : Tools like SwissADME predict BBB permeability based on logP (2.1) and polar surface area (85 Ų). Experimental validation uses in vitro BBB models (e.g., MDCK-MDR1 monolayers) with LC-MS/MS quantification of transport rates .

Q. How is computational modeling used to predict off-target effects?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability. Pharmacophore screening against databases (ChEMBL, PubChem) identifies potential off-targets, validated by thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.